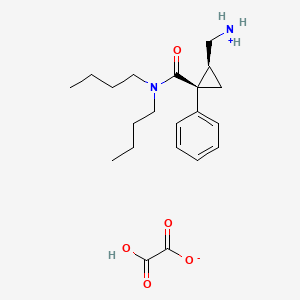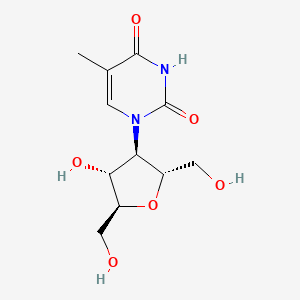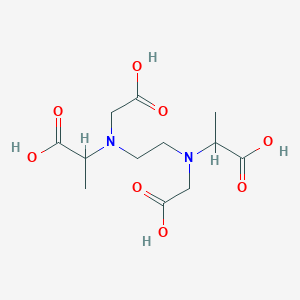
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride is a chemical compound that combines the structural features of both 2-chloro-N,N-diethylethylamine and 9-fluorenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride typically involves the reaction of 2-chloro-N,N-diethylethylamine with a fluorenyl derivative. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Addition Reactions: The fluorenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions could produce N-oxides.
Scientific Research Applications
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride involves its interaction with various molecular targets. The fluorenyl group can interact with aromatic systems, while the diethylamine moiety can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diethylethylamine hydrochloride: This compound lacks the fluorenyl group and has different reactivity and applications.
9-Fluorenylmethoxycarbonyl chloride: This compound is used as a protecting group in peptide synthesis and has different chemical properties.
Properties
CAS No. |
13929-01-6 |
|---|---|
Molecular Formula |
C17H19Cl2N |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-chloroethyl-ethyl-(9H-fluoren-9-yl)azanium;chloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |
InChI Key |
RMTWFBLCJLNBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCl)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)







